n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine

Catalog No.
S3029036
CAS No.
847504-68-1
M.F
C10H14N4O
M. Wt
206.249
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine

CAS Number

847504-68-1

Product Name

n4,n4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine

IUPAC Name

4-N,4-N-diethyl-2,1,3-benzoxadiazole-4,7-diamine

Molecular Formula

C10H14N4O

Molecular Weight

206.249

InChI

InChI=1S/C10H14N4O/c1-3-14(4-2)8-6-5-7(11)9-10(8)13-15-12-9/h5-6H,3-4,11H2,1-2H3

InChI Key

SGQNRIKQCRHWCY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C2=NON=C12)N

solubility

not available

N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic organic compound featuring a benzo[c][1,2,5]oxadiazole core. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at the N4 position and two amino groups at the 4 and 7 positions of the oxadiazole ring. The molecular formula for this compound is C12H14N4OC_{12}H_{14}N_4O, and it has a molecular weight of approximately 230.27 g/mol. Its structural uniqueness arises from the combination of the oxadiazole ring with the diethyl substitution, which may influence its chemical reactivity and biological activity.

Typical of oxadiazole derivatives. These reactions may include:

  • Nucleophilic substitutions: The amino groups can act as nucleophiles, allowing for reactions with electrophiles.
  • Condensation reactions: The presence of amino groups enables the formation of imines or amides when reacted with carbonyl compounds.
  • Oxidation reactions: The compound may undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

The specific reactivity will depend on the conditions and the presence of other reactants.

The synthesis of N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves:

  • Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation: The introduction of ethyl groups at the nitrogen positions can be performed using ethyl halides in the presence of a base.
  • Purification: The final product is usually purified by recrystallization or chromatography to achieve high purity.

Specific synthetic routes may vary based on available reagents and desired yields.

N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
  • Materials science: Its unique structure may lend itself to applications in organic electronics or as a fluorescent probe.
  • Agriculture: Potential use as an agrochemical agent due to antimicrobial properties.

Interaction studies involving N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine are crucial for understanding its biological mechanisms. These studies may include:

  • Binding affinity assays: To determine how well the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • In vitro studies: Assessing its effects on cell lines to evaluate cytotoxicity and therapeutic potential.
  • In vivo studies: Exploring pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesNotable Activities
N4,N4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diaminePropyl groups instead of ethylSimilar biological activities
3-Amino-1,2,4-oxadiazoleLacks benzo substitution; simpler structureAntimicrobial properties
5-(Phenyl)-1,2,3-oxadiazoleContains phenyl group; different ring structureAnticancer activity

N4,N4-Diethylbenzo[c][1,2,5]oxadiazole-4,7-diamine stands out due to its specific substitution pattern and potential dual activity as both a pharmaceutical agent and a material science candidate.

Classical Synthetic Pathways to Benzo[c] [1] [2] [5]oxadiazole Core Structures

The benzo[c] [1] [2] [5]oxadiazole (benzofurazan) scaffold is traditionally synthesized via cyclodehydration of nitro-substituted aniline derivatives. A representative method involves the reaction of 1,2-diamino-4-nitrobenzene with nitrous acid, yielding the oxadiazole ring through intramolecular cyclization [2]. Alternatively, Hersperger et al. demonstrated a multi-step protocol starting from 2-nitroaniline derivatives, involving sequential treatment with potassium hydroxide in ethanol, aqueous sodium hypochlorite, and triphenylphosphine in xylene at elevated temperatures [1]. This method achieves the oxadiazole core in moderate yields but requires stringent temperature control to avoid side reactions.

Recent advancements have focused on optimizing cyclization conditions. For instance, microwave-assisted reactions reduce reaction times from hours to minutes while improving yields [2]. A comparative analysis of classical methods is provided below:

MethodReagents/ConditionsYield (%)Limitations
CyclodehydrationHNO₂, HCl, 0–5°C45–60Low regioselectivity
Multi-step oxidation [1]KOH/ethanol → NaOCl → PPh₃/xylene, 140°C50–65Multi-step purification
Nitrile oxide cycloadditnRCNO, nitrile, Pt catalyst30–40Expensive catalysts

Strategic Approaches to 4,7-Diamine Configuration

Constructing the 4,7-diamine motif requires either simultaneous or sequential functionalization. A tandem reduction-alkylation approach reduces 4,7-dinitrobenzo[c] [1] [2] [5]oxadiazole to the diamine using hydrogen gas over palladium-on-carbon, followed by ethylation with iodoethane [2]. Challenges include maintaining oxidative stability of the oxadiazole ring during reduction. Alternatively, stepwise amination via intermediates like 4-chloro-7-nitrobenzo[c] [1] [2] [5]oxadiazole allows sequential nucleophilic substitution, though this increases synthetic steps [1].

Nucleophilic Substitution Methodologies

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing amines. Activating the oxadiazole ring with electron-withdrawing groups (e.g., nitro or boronic acid) enhances reactivity toward diethylamine. For example, 4,7-dibromobenzo[c] [1] [2] [5]oxadiazole reacts with excess diethylamine in dimethylformamide at 120°C, achieving 78% substitution [1]. However, competing ring-opening reactions occur under strongly basic conditions, necessitating pH control.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed couplings enable efficient diethylamine introduction. Suzuki-Miyaura reactions with boronic acid-functionalized intermediates provide access to symmetrically substituted derivatives, while Buchwald-Hartwig amination couples diethylamine directly to aryl halides [4]. Key considerations include catalyst selection (e.g., Pd₂(dba)₃ with Xantphos ligand) and avoiding deactivation by the oxadiazole’s nitrogen atoms.

Microwave-Assisted Synthesis Techniques

Microwave irradiation accelerates key steps, such as cyclization and amination. A protocol involving 4,7-dichlorobenzo[c] [1] [2] [5]oxadiazole and diethylamine in acetonitrile under microwave conditions (150°C, 20 min) achieves 90% conversion, reducing reaction times tenfold compared to conventional heating [3]. Energy efficiency and reduced side products make this approach scalable for industrial applications.

Green Chemistry Approaches and Sustainable Methodologies

Solvent-free mechanochemical synthesis using ball milling minimizes waste. Grinding 4,7-dinitrobenzo[c] [1] [2] [5]oxadiazole with diethylamine hydrochloride and potassium carbonate yields the diamine product in 82% yield after 2 hours [2]. Additionally, aqueous-phase reactions with surfactants (e.g., CTAB) improve amine solubility and reduce organic solvent use [3].

Innovative Synthetic Strategies and Current Challenges

Recent advances include photoredox catalysis for C–N bond formation and flow chemistry for continuous processing. However, challenges persist:

  • Regioselectivity: Differentiating the 4- and 7-positions without directing groups remains difficult.
  • Functional Group Tolerance: Oxadiazole rings are sensitive to strong acids/bases, limiting reagent choices.
  • Scalability: Multi-step sequences with low yields hinder industrial adoption.

Emerging techniques like electrochemical amination and biocatalytic methods may address these issues, though further research is needed.

Structural Impact of 4,7-Diamine Configuration

The 4,7-diamine substitution pattern in benzo[c] [1] [2] [3]oxadiazole creates a unique electronic distribution that significantly influences molecular geometry and intermolecular interactions. Crystal structure analyses of related diamine-substituted benzoxadiazoles reveal that the benzoxadiazole core maintains essential planarity despite substitution [8] [9].

The diamine configuration establishes an electron-rich environment at both the 4- and 7-positions, creating a donor-acceptor motif within the molecule. The oxadiazole ring functions as a mild electron-acceptor due to the electronegative nitrogen and oxygen atoms, while the amino substituents serve as electron donors [10]. This internal charge transfer capability is crucial for biological activity and may enhance binding affinity to electron-deficient biological targets.

Dihedral angle measurements from crystallographic studies of similar compounds indicate that amino substituents adopt conformations that minimize steric hindrance while maximizing electronic conjugation [11] [12]. The benzoxadiazole ring typically maintains dihedral angles between 1.2° to 17.9° with respect to adjacent aromatic systems, indicating substantial coplanarity that facilitates π-electron delocalization [13].

The 4,7-substitution pattern creates symmetrical electronic distribution, which influences molecular dipole moments and polarity. This symmetry is important for crystal packing arrangements and may affect solubility characteristics and membrane permeability properties essential for biological activity [14].

Molecular Conformation and Biological Target Interactions

The molecular conformation of N4,N4-diethylbenzo[c] [1] [2] [3]oxadiazole-4,7-diamine is critically important for biological target recognition and binding affinity. The diethylamino substituents introduce conformational flexibility that can be both advantageous and detrimental to biological activity [15] [16].

Conformational analysis reveals that the diethyl groups can adopt multiple rotational states around the carbon-nitrogen bonds. Variable-temperature nuclear magnetic resonance studies of related diethylamino compounds demonstrate restricted rotation around amide-like bonds due to partial double-bond character [16] [17]. This restricted rotation creates distinct conformational states that may exhibit different binding affinities to biological targets.

Steric interactions between the diethyl groups and the benzoxadiazole ring system influence the preferred molecular conformations [15]. Molecular mechanics calculations indicate that syn and anti conformations of the ethyl groups relative to the oxadiazole ring have different energies, with steric clashes favoring extended conformations that position the ethyl groups away from the ring system.

The molecular conformation directly affects the accessibility of key interaction sites for biological targets. The electron-rich amino nitrogen atoms serve as hydrogen bond donors, while the oxadiazole nitrogen and oxygen atoms function as hydrogen bond acceptors [18]. The spatial arrangement of these functional groups determines the complementarity with specific binding sites in biological macromolecules.

Molecular docking studies with related benzoxadiazole derivatives demonstrate that optimal binding geometries often require specific conformational states [18] [19]. The conformational flexibility of the diethyl substituents allows the molecule to adopt induced-fit conformations that maximize favorable interactions with target proteins while minimizing unfavorable steric contacts.

Polymorphism and Crystal Packing Arrangements

Polymorphism in N4,N4-diethylbenzo[c] [1] [2] [3]oxadiazole-4,7-diamine is influenced by the presence of multiple hydrogen bonding sites and the conformational flexibility of the diethyl substituents. Studies of related oxadiazole compounds reveal that polymorphic behavior is common in molecules containing both hydrogen bond donors and acceptors [20] [21] [9].

The benzoxadiazole core provides hydrogen bond acceptor sites through the ring nitrogen and oxygen atoms, while the diamine substituents offer both donor and acceptor capabilities. This dual functionality creates multiple potential hydrogen bonding patterns that can lead to different crystal forms [22]. The diethyl groups add steric bulk that influences the close packing of molecules and may stabilize certain polymorphic forms over others.

Crystal structure analyses of similar compounds demonstrate that polymorphic forms often differ in their molecular packing motifs [20] [9]. Triclinic polymorphs typically exhibit higher density and lower lattice energy compared to orthorhombic forms, suggesting greater thermodynamic stability. The specific packing arrangement affects physical properties such as solubility, dissolution rate, and bioavailability.

Intermolecular interaction analyses reveal that π-π stacking interactions between benzoxadiazole rings play a crucial role in crystal stability [14] [23]. The diethyl substituents may disrupt optimal π-stacking arrangements due to steric hindrance, potentially favoring hydrogen-bonded dimers or chains over layered structures. This structural modification can significantly impact the solid-state properties of the compound.

The polymorphic behavior is further complicated by the conformational flexibility of the diethyl groups. Different conformational states may preferentially crystallize under different conditions, leading to concomitant polymorphism where multiple forms appear simultaneously from the same crystallization conditions [20].

Bioisosteric Replacement Studies within the Benzoxadiazole Framework

Bioisosteric replacement strategies within the benzoxadiazole framework offer opportunities to modulate biological activity while maintaining essential pharmacophoric features. The benzoxadiazole ring system itself serves as a bioisostere for various classical functional groups including amides, esters, and carboxylic acids [24] [25] [26].

Replacement of the diethylamino groups with other electron-donating substituents provides insights into structure-activity relationships. Studies comparing dimethylamino, diethylamino, and pyrrolidino substituents demonstrate that the electron-donating strength follows the order: pyrrolidino > diethylamino > dimethylamino [27]. This correlation with biological activity suggests that stronger electron donation generally enhances potency.

The oxadiazole ring itself can be replaced with isosteric heterocycles to probe the importance of specific electronic properties [28] [29]. Replacement with benzothiadiazole (sulfur analog) or benzoselenodiazole (selenium analog) maintains similar geometric parameters while modifying electronic characteristics. These chalcogen replacements typically alter HOMO-LUMO energy levels and may influence biological selectivity [30].

Within the benzoxadiazole framework, positional isomers provide additional bioisosteric relationships. The 1,2,5-oxadiazole isomer (benzofurazan) exhibits different electronic properties compared to 1,3,4-oxadiazole derivatives, with implications for lipophilicity, metabolic stability, and target selectivity [31]. These differences arise from altered dipole moments and hydrogen bonding patterns.

Systematic studies of bioisosteric replacements reveal that maintaining the overall molecular shape and hydrogen bonding capability is crucial for biological activity [25]. Successful bioisosteres often preserve key intermolecular interactions while improving pharmacokinetic properties such as metabolic stability or membrane permeability.

Comparative Analysis with Structurally Related Derivatives

Comparative analysis with structurally related derivatives reveals important structure-activity relationships that guide optimization efforts. The electron-donating strength of various amino substituents significantly influences biological activity, with diethylamino groups typically providing optimal balance between potency and selectivity [1] [32].

Comparison with benzothiazole analogues demonstrates the importance of the oxygen atom in the heterocyclic ring. Benzothiadiazole derivatives often exhibit different HOMO-LUMO energy levels and altered biological activity profiles [32]. The sulfur atom provides different electronic properties and hydrogen bonding patterns compared to oxygen, leading to distinct structure-activity relationships.

Studies of fluorinated derivatives reveal the impact of electron-withdrawing substituents on the benzoxadiazole framework [34]. Introduction of fluorine atoms typically stabilizes the LUMO energy level and increases electron affinity, which may enhance binding to electron-rich biological targets. However, excessive electron withdrawal can reduce the favorable properties of the electron-donating amino substituents.

Comparative analysis of different alkyl chain lengths in the amino substituents shows that diethyl substitution often provides optimal properties [15]. Longer alkyl chains increase steric hindrance and lipophilicity, which may reduce aqueous solubility and membrane permeability. Shorter chains like dimethyl provide less electron donation and may result in reduced biological activity.

The position of amino substitution significantly affects biological properties. Comparison of 4,7-diamine derivatives with 4,6-diamine or 5,6-diamine isomers reveals that the 4,7-pattern provides optimal electronic distribution for many biological targets [35]. This positioning maximizes the donor-acceptor character of the molecule while maintaining favorable molecular geometry.

XLogP3

1.4

Dates

Last modified: 07-24-2023

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